2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide
Description
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N,N-diethylpropanamide |
InChI |
InChI=1S/C10H18N4O/c1-4-13(5-2)10(15)8(3)14-7-9(11)6-12-14/h6-8H,4-5,11H2,1-3H3 |
InChI Key |
NIRQESWWIUBJFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C)N1C=C(C=N1)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide
General Synthetic Strategy
The synthesis of this compound typically involves the acylation of a 4-amino-pyrazole derivative with an appropriate propanoyl chloride or propanoic acid derivative, followed by N,N-diethyl substitution on the amide nitrogen. The key steps are:
- Preparation or procurement of 4-amino-1H-pyrazole as the nucleophilic heterocyclic amine component.
- Reaction of this pyrazole derivative with propanoyl chloride or an activated propanoic acid derivative to form the amide bond.
- Introduction of the diethyl groups on the amide nitrogen, either by using diethylamine as the amine source or by subsequent alkylation.
Detailed Synthetic Route
Step 1: Synthesis of 4-Amino-1H-pyrazole
4-Amino-1H-pyrazole can be synthesized by known methods such as hydrazine condensation with β-ketoesters or by selective amination of pyrazole derivatives. This intermediate is crucial as it provides the amino substituent at the 4-position necessary for the target compound.
Step 2: Formation of 2-(4-Amino-1H-pyrazol-1-yl)propanamide Intermediate
The 4-amino-1H-pyrazole is reacted with propanoyl chloride under basic conditions to form the corresponding propanamide. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the released hydrochloric acid.
| Parameter | Typical Value |
|---|---|
| Solvent | Dichloromethane (DCM) or THF |
| Base | Triethylamine or pyridine |
| Temperature | 0 to 25 °C |
| Reaction time | 2 to 6 hours |
| Molar ratio | 1:1 to 1:1.2 (pyrazole:acid chloride) |
Alternative Synthetic Approaches
Some literature suggests a one-pot synthesis approach where the pyrazole ring formation and amide bond formation occur sequentially or simultaneously, improving efficiency and yield.
Microwave-assisted synthesis has also been reported for related pyrazole derivatives, enhancing reaction rates and purity.
Purification and Characterization
Purification Techniques
- Extraction: Organic layer extraction with solvents such as ethyl acetate.
- Washing: Washing with brine to remove inorganic impurities.
- Drying: Over anhydrous magnesium sulfate or sodium sulfate.
- Concentration: Under reduced pressure.
- Chromatography: Purification by column chromatography or preparative HPLC to isolate the pure compound.
Characterization Methods
- Nuclear Magnetic Resonance (NMR): To confirm the structure and substitution pattern.
- Mass Spectrometry (MS): To verify molecular weight.
- Infrared Spectroscopy (IR): To identify functional groups.
- High-Performance Liquid Chromatography (HPLC): To assess purity.
Research Findings and Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 4-Amino-1H-pyrazole synthesis | Hydrazine + β-ketoester, reflux | 60-80 | Established method for pyrazole ring formation |
| Amide formation | 4-Amino-pyrazole + propanoyl chloride, base, DCM, 0-25 °C | 70-90 | Mild conditions prevent side reactions |
| N,N-Diethyl substitution | Diethylamine used directly or alkylation with ethyl bromide | 65-85 | Direct use of diethylamine preferred for simplicity |
The preparation of this compound is effectively achieved through the acylation of 4-amino-1H-pyrazole with propanoyl chloride derivatives in the presence of a base, combined with the introduction of diethyl groups on the amide nitrogen. The process benefits from mild reaction conditions, straightforward purification, and reliable characterization techniques.
Advances in microwave-assisted synthesis and one-pot procedures offer potential improvements in yield and efficiency. The compound’s structural features make it a valuable scaffold in pharmaceutical research, particularly in the development of biologically active pyrazole derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole-Based Amides with Varied Substituents
a. 3-(4-Amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide
- Structure : Differs by having N,N-dimethyl groups instead of diethyl.
- Molecular Formula : C8H14N4O (vs. C10H18N4O for the target compound).
- Lower molecular weight may enhance bioavailability but reduce metabolic stability .
b. 2-(4-Amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide
- Structure : Acetamide backbone with a methoxyethyl substituent.
- Molecular Formula : C7H13N4O2.
- Key Differences :
c. 2-(4-Amino-1H-pyrazol-1-yl)-N-(2-methylphenyl)acetamide
- Structure : Aromatic (2-methylphenyl) substituent instead of aliphatic diethyl.
- Molecular Formula : C12H14N4O.
- Increased molecular rigidity may reduce conformational flexibility, impacting biological activity .
Diglycolamide (DGA) Derivatives with Alkyl Substituents
highlights the role of alkyl substituents in DGAs like TEDGA (N,N,N′,N′-tetraethyl-diglycolamide) and Me-TEDGA (methyl-modified TEDGA).
- Diethyl vs. Methyl Groups :
Physicochemical and Stability Data Comparison
Biological Activity
2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide is a compound that belongs to the pyrazole class of heterocycles, known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with an amino group and a diethylpropanamide moiety, which contributes to its biological activity.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazole have been tested against various bacterial strains, demonstrating effective inhibition at concentrations as low as 6.25 µg/mL. In particular, compounds that incorporate the pyrazole scaffold have shown promising results against Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Inhibition Concentration (µg/mL) |
|---|---|---|
| This compound | E. coli | 6.25 |
| This compound | S. aureus | 6.25 |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been well-documented. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showing comparable efficacy to standard anti-inflammatory drugs like dexamethasone .
A study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations of 10 µM, indicating their potential as anti-inflammatory agents .
Antitumor Activity
Recent investigations into the anticancer properties of pyrazole derivatives have revealed their potential in targeting cancer cell lines. For example, compounds with a similar structure have demonstrated IC50 values less than 20 µM against U937 cancer cells, suggesting significant selectivity and potency .
The biological activity of this compound may be attributed to its interaction with various molecular targets involved in inflammation and cancer progression. Pyrazole compounds are known to inhibit specific kinases such as p38 MAP kinase, which plays a crucial role in inflammatory responses and cancer cell proliferation .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of pyrazole derivatives were synthesized and tested for antimicrobial activity against multiple strains. The results indicated that the presence of the N,N-diethylpropanamide moiety significantly enhanced the antimicrobial potency compared to other derivatives lacking this substitution.
Case Study 2: Anti-inflammatory Properties
Another study focused on evaluating the anti-inflammatory effects of various pyrazole derivatives in a carrageenan-induced edema model in mice. The results demonstrated that the compound exhibited significant reduction in paw swelling, indicating its potential therapeutic application in treating inflammatory conditions.
Q & A
Q. What are the key synthetic routes for 2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling a pyrazole derivative with a propanamide precursor. For example, analogous compounds like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide are synthesized via nucleophilic substitution between pyrazole derivatives and chloroacetyl chloride in the presence of a base (e.g., triethylamine) . Key parameters include:
- Solvent selection : Dichloromethane or DMF are common for their ability to dissolve polar intermediates.
- Temperature : Room temperature or mild heating (30–50°C) minimizes side reactions.
- Catalysts : Copper(I) bromide and cesium carbonate are effective in Ullmann-type couplings for similar pyrazole-amine derivatives .
- Yield optimization : Stepwise purification (e.g., column chromatography with ethyl acetate/hexane gradients) improves purity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Confirm the presence of the pyrazole ring (δ 7–8 ppm for aromatic protons) and diethylamide groups (δ 1.0–1.5 ppm for CH₃, δ 3.0–3.5 ppm for N-CH₂) .
- HRMS : Exact mass analysis (e.g., ESI+) validates molecular formula (C₁₀H₁₉N₅O).
- IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) confirm functional groups .
Q. What are the solubility and stability profiles under varying pH conditions?
- Solubility : Likely polar-aprotic solvent-soluble (e.g., DMSO, DMF) due to the amide and pyrazole moieties. Hydrophobicity from diethyl groups may reduce aqueous solubility.
- Stability : Amide bonds are prone to hydrolysis under strong acidic/basic conditions. Stability studies should include pH 2–12 buffers monitored via HPLC .
Advanced Research Questions
Q. How can computational methods guide reaction optimization for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates in coupling reactions. For example, reaction path searches using software like Gaussian or ORCA identify energy barriers, aiding in solvent/catalyst selection. ICReDD’s approach combines computation and experimental data to narrow optimal conditions .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., pyrazole CH vs. amide CH₂) .
- X-ray crystallography : Definitive structural confirmation, though challenging for amorphous solids. Alternative: Compare experimental NMR shifts with computed (DFT) values .
Q. How does substituent variation on the pyrazole ring affect biological activity?
- Structure-activity relationship (SAR) : Modifying the 4-amino group (e.g., alkylation, acylation) alters hydrogen-bonding capacity. For example, fluorination at the pyrazole ring enhances metabolic stability in related compounds .
- In vitro assays : Test derivatives against target enzymes (e.g., kinases) to correlate substituent effects with IC₅₀ values .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- HPLC-MS/MS : Detects impurities at ppm levels. Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) for separation.
- Forced degradation studies : Expose the compound to heat, light, and oxidizers to identify degradation pathways .
Q. How can kinetic studies improve understanding of amide bond formation in its synthesis?
- Pseudo-first-order kinetics : Monitor reaction progress via in situ IR or NMR to determine rate constants.
- Arrhenius plots : Assess temperature dependence (activation energy) for scale-up decisions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
